6-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-{3-[ethyl(phenyl)amino]propyl}hexanamide
Descripción
This compound features a hexanamide backbone substituted with a 2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl group and a 3-[ethyl(phenyl)amino]propyl moiety. The quinazolinone core is a pharmacologically significant scaffold known for interactions with enzymes such as histone deacetylases (HDACs) and matrix metalloproteinases (MMPs) .
Propiedades
IUPAC Name |
6-(2,4-dioxo-1H-quinazolin-3-yl)-N-[3-(N-ethylanilino)propyl]hexanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N4O3/c1-2-28(20-12-5-3-6-13-20)18-11-17-26-23(30)16-7-4-10-19-29-24(31)21-14-8-9-15-22(21)27-25(29)32/h3,5-6,8-9,12-15H,2,4,7,10-11,16-19H2,1H3,(H,26,30)(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USKYUVHGQZJOIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCNC(=O)CCCCCN1C(=O)C2=CC=CC=C2NC1=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the quinazolinone core. One common approach is the condensation of an appropriate amine with a carboxylic acid derivative, followed by cyclization to form the quinazolinone ring. The reaction conditions often require the use of strong acids or bases, and the process may involve heating to promote cyclization.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors capable of handling large volumes. The process would be optimized to maximize yield and minimize by-products. Purification steps, such as recrystallization or chromatography, would be employed to ensure the final product's purity.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted quinazolinones.
Aplicaciones Científicas De Investigación
This compound has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe to study biological systems, particularly in enzyme inhibition studies.
Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: It can be used in the manufacture of materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The quinazolinone core can bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism would depend on the specific application and the molecular targets involved.
Comparación Con Compuestos Similares
N-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl}-6-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)hexanamide
- Structural Differences: Replaces the ethyl(phenyl)amino group with a 4-(3-chlorophenyl)piperazine moiety.
- Significance : The piperazine ring improves solubility and modulates serotonin receptor affinity, as seen in GPCR-targeting compounds .
- Synthesis : Similar to the target compound, utilizing HBTU/DIPEA-mediated coupling reactions (yield: ~50%) .
6-(6-Bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}hexanamide
- Structural Differences: Introduces a bromo and sulfanylidene group on the quinazolinone core and a fluorophenyl-piperazine side chain.
Otaplimastat (N-[3-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)propyl]-N-(4-{[3-(2,4-dioxoquinazolin-3(2H)-yl)propyl]amino}butyl)acetamide)
- Structural Differences: Contains two quinazolinone units linked via propyl and butyl chains.
- Activity: A matrix metalloproteinase (MMP) inhibitor, highlighting the role of the quinazolinone core in enzyme inhibition .
Functional Analogues with Varied Substituents
(E)-N-Hydroxy-3-(4-oxo-3-propyl-3,4-dihydroquinazolin-6-yl)acrylamide (9d)
N-trans-Coumaroyl Octopamine (Compound 3 from Lycium barbarum)
- Structural Differences : Contains a coumaroyl amide group linked to octopamine.
- Activity: Demonstrates anti-inflammatory effects (IC₅₀: 17.00 µM for NO inhibition), suggesting amide bonds enhance bioactivity .
Comparative Data Tables
Table 1: Physicochemical Properties of Selected Analogs
Key Research Findings
Side Chain Modifications: Piperazine-containing analogs (e.g., ) exhibit enhanced solubility and receptor-binding compared to ethyl(phenyl)amino derivatives, likely due to improved hydrogen-bonding capacity.
Quinazolinone Substituents: Electron-withdrawing groups (e.g., bromo in ) increase metabolic stability but may reduce HDAC inhibitory activity compared to hydroxypropenamides (e.g., ).
Synthetic Efficiency : Coupling reactions using HBTU/DIPEA achieve moderate yields (~50–65%), suggesting room for optimization in large-scale synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
